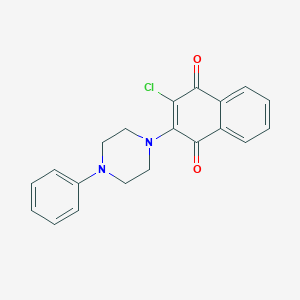
2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial Applications
The novel compound 2-chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone and its derivatives have been investigated for their antimicrobial properties. A study demonstrated that certain naphthoquinone derivatives possess broad-spectrum antimicrobial activity, significantly against pathogenic microorganisms such as S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, and A. niger. The copper(II) complex derived from these compounds showed enhanced antibacterial activity, indicating potential as superior antibacterial agents compared to the reference drug ciprofloxacin (Verma & Singh, 2015). Another study on halogen-substituted 1,4-naphthoquinones reported potent antifungal activity, with specific compounds demonstrating better efficacy than the clinically used antifungal drug clotrimazole (Tran et al., 2009).
Anticancer Applications
Research on 1,4-naphthoquinone derivatives, including those resembling the structure of 2-chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone, has shown promising anticancer effects. Certain derivatives were found to exhibit potent cytotoxic activity against various cancer cell lines, such as breast (MDA-MB-231), prostate (DU145), and colorectal (HCT-116) cancer cells. These findings suggest the potential of these compounds as anticancer agents, with specific derivatives identified as highly potent against multiple cancer types (Gokmen et al., 2019). Additionally, phenylaminosulfanyl-1,4-naphthoquinone derivatives have been evaluated for their cytotoxic activity, showing remarkable efficacy and inducing apoptosis in cancer cells through the upregulation of caspase proteins (Ravichandiran et al., 2019).
Fluorescent Ligands for Receptor Studies
Compounds derived from 2-chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone have been synthesized as environment-sensitive fluorescent ligands. These derivatives, particularly those with a long-chain 1-(2-methoxyphenyl)piperazine structure, have shown high affinity for 5-HT1A receptors and possess excellent fluorescence properties, making them useful for visualizing receptor overexpression in cellular studies (Lacivita et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-chloro-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2/c21-17-18(20(25)16-9-5-4-8-15(16)19(17)24)23-12-10-22(11-13-23)14-6-2-1-3-7-14/h1-9H,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCXACYNOIORRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone | |
CAS RN |
135127-46-7 |
Source


|
| Record name | 2-CHLORO-3-(4-PHENYL-1-PIPERAZINYL)NAPHTHOQUINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

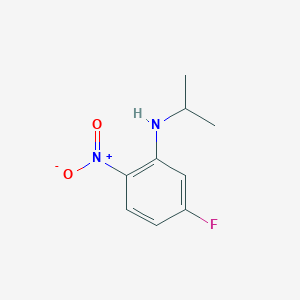
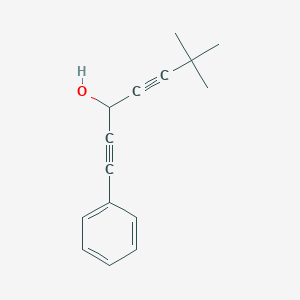
![Ethyl 4-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B168452.png)
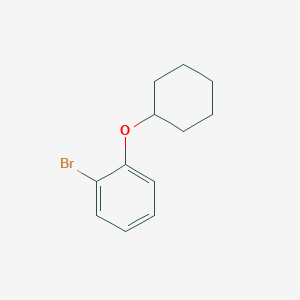
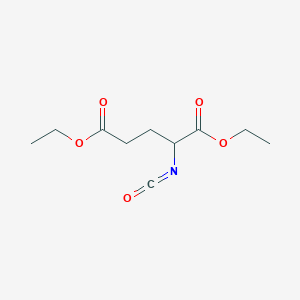

![7,14,25,32-Tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaene](/img/structure/B168462.png)
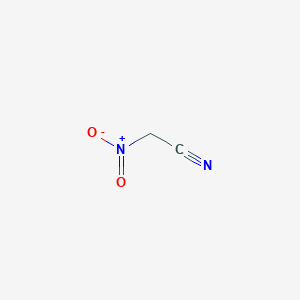


![4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B168477.png)
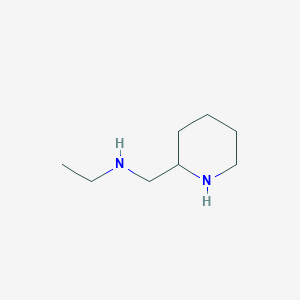
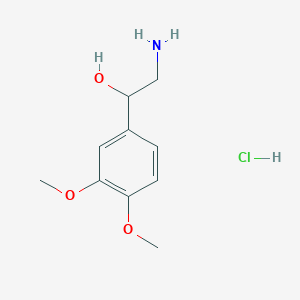
![4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester](/img/structure/B168487.png)